Phthalazine-1,4-diamine
Overview
Description
Mechanism of Action
Target of Action
Phthalazine-1,4-diamine, a derivative of phthalazine, has been reported to exhibit a diverse range of biological activities . The primary targets of this compound are AMPA receptors . AMPA receptors mediate the majority of excitatory neurotransmission and have emerged as a promising new target for epilepsy therapy .
Mode of Action
This compound acts as a non-competitive antagonist of AMPA receptors . This means that it inhibits the ability of the agonist to open the channel by disrupting conformational changes which may occur in the ligand-binding domains . This interaction with its targets leads to changes in the cellular activity, contributing to its pharmacological effects.
Biochemical Pathways
It is known that the compound’s action on ampa receptors can influence various downstream effects, potentially affecting growth, development, and stress tolerance .
Pharmacokinetics
Most of the designed compounds related to this compound exhibited good admet profile , suggesting a favorable bioavailability.
Result of Action
This compound has been reported to exhibit anticonvulsant activity . Some compounds exhibited the highest relative potencies as anticonvulsants in comparison with diazepam . Furthermore, certain compounds showed 100% protection at a dose level of 125 µgm/kg against maximal electroshock seizure (MES) .
Biochemical Analysis
Biochemical Properties
Phthalazine-1,4-diamine has been found to interact with various enzymes and proteins. For instance, it has been identified as an inhibitor of acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The compound’s interaction with AChE is believed to contribute to its potential as a treatment for Alzheimer’s disease .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit AChE by more than 50%, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to bind to the active site residues of AChE in a position similar to donepezil, a reference AChE inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, some of its derivatives have been found to exhibit high blood-brain barrier (BBB) permeability in in vitro parallel artificial membrane permeability assay tests .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalazine-1,4-diamine can be synthesized through several methods. One common approach involves the condensation of hydrazine with phthalic anhydride, followed by reduction. The reaction typically proceeds as follows:
Condensation Reaction: Phthalic anhydride reacts with hydrazine to form phthalazine-1,4-dione.
Reduction Reaction: The phthalazine-1,4-dione is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: Phthalazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-1,4-dione using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions
Major Products:
Oxidation: Phthalazine-1,4-dione.
Reduction: Various reduced derivatives of phthalazine.
Substitution: Substituted phthalazine derivatives
Scientific Research Applications
Phthalazine-1,4-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phthalazine-1,4-dione
- Quinoxaline
- Cinnoline
Properties
IUPAC Name |
phthalazine-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDJGAPGQAXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310057 | |
Record name | phthalazine-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17987-70-1 | |
Record name | 1,4-Phthalazinediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phthalazine-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHTHALAZINE-1,4-DIAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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